molecular formula C12H15NS B13594961 4-(Benzo[b]thiophen-3-yl)butan-1-amine

4-(Benzo[b]thiophen-3-yl)butan-1-amine

Cat. No.: B13594961
M. Wt: 205.32 g/mol
InChI Key: KXPTUZLARSWING-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)butan-1-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-yl)butan-1-amine typically involves the reaction of benzothiophene derivatives with appropriate amine precursors. One common method is the reaction of 3-bromobenzothiophene with butylamine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[b]thiophen-3-yl)butan-1-amine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly suitable for certain applications, such as the development of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)butan-1-amine

InChI

InChI=1S/C12H15NS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9H,3-5,8,13H2

InChI Key

KXPTUZLARSWING-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCCCN

Origin of Product

United States

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